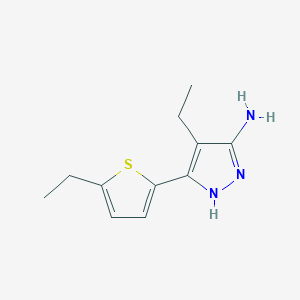![molecular formula C12H14IN3O2S B13563027 3-((6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13563027.png)
3-((6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione is a complex organic compound that features a benzotriazole moiety and a thiane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione typically involves multiple steps, starting with the preparation of the benzotriazole intermediate. Benzotriazole can be synthesized by the reaction of o-phenylenediamine with nitrous acid in the presence of acetic acid . The iodination of benzotriazole is achieved using iodine and an oxidizing agent such as sodium hypochlorite.
The thiane ring is introduced through a nucleophilic substitution reaction, where the benzotriazole derivative reacts with a thiane precursor under basic conditions. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the iodination step and automated purification systems to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The thiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzotriazole moiety can be reduced under specific conditions to yield different derivatives.
Substitution: The iodine atom on the benzotriazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzotriazole derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as corrosion inhibitors and UV stabilizers.
Mécanisme D'action
The mechanism of action of 3-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, forming stable complexes that inhibit enzymatic activity. The thiane ring may interact with biological membranes, altering their properties and affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzotriazole: A simpler compound with similar structural features but lacking the thiane ring.
Tolyltriazole: Similar to benzotriazole but with a methyl group attached to the benzene ring.
Imidazole Derivatives: Compounds with a similar heterocyclic structure but different functional groups.
Uniqueness
3-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione is unique due to the combination of the benzotriazole and thiane moieties, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H14IN3O2S |
|---|---|
Poids moléculaire |
391.23 g/mol |
Nom IUPAC |
3-[(6-iodobenzotriazol-1-yl)methyl]thiane 1,1-dioxide |
InChI |
InChI=1S/C12H14IN3O2S/c13-10-3-4-11-12(6-10)16(15-14-11)7-9-2-1-5-19(17,18)8-9/h3-4,6,9H,1-2,5,7-8H2 |
Clé InChI |
HQVSHMWPDXFLTK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CS(=O)(=O)C1)CN2C3=C(C=CC(=C3)I)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


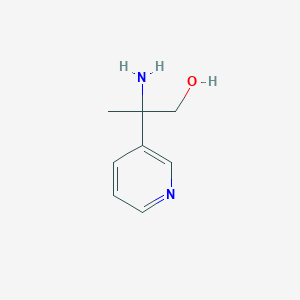

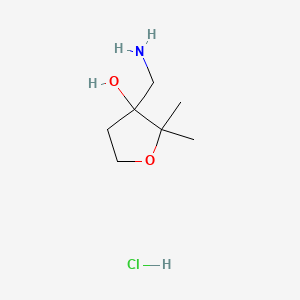
![tert-butylN-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamatehydrochloride](/img/structure/B13562960.png)

![rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole](/img/structure/B13562966.png)
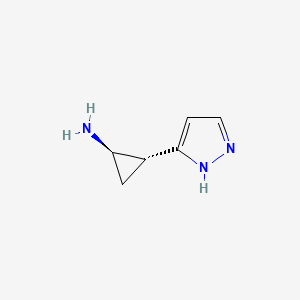
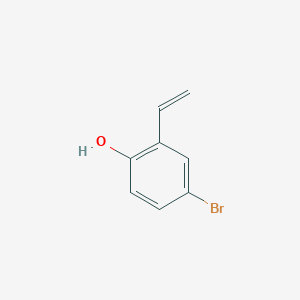
![1-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13562978.png)
![4,4,5,5-tetramethyl-2-[(E)-2-methylhex-1-enyl]-1,3,2-dioxaborolane](/img/structure/B13562994.png)

amino}acetic acid](/img/structure/B13563005.png)
